molecular formula C10H18N2O2S2 B12387157 Cyclo(Met-Met)

Cyclo(Met-Met)

Cat. No.: B12387157
M. Wt: 262.4 g/mol
InChI Key: JLEKFIZGPDWATR-HTQZYQBOSA-N
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Description

Cyclo(Met-Met), also known as cyclo(methionyl-methionine), is a cyclic dipeptide composed of two methionine residues. It belongs to the class of diketopiperazines, which are cyclic dipeptides formed by the cyclization of linear dipeptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(Met-Met) can be synthesized through the cyclization of linear methionine dipeptides. One common method involves the use of microwave-assisted cyclization in water, which provides high yields and is considered a green synthesis approach . The reaction typically involves heating the linear dipeptide in water under microwave irradiation, leading to the formation of the cyclic dipeptide.

Industrial Production Methods: Industrial production of cyclo(Met-Met) may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient production of cyclic dipeptides with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclo(Met-Met) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the hydroxyl radical-induced oxidation, which leads to the formation of an OH adduct . This reaction is significant in understanding the compound’s behavior under oxidative stress conditions.

Common Reagents and Conditions: Common reagents used in the reactions of cyclo(Met-Met) include oxidizing agents such as hydroxyl radicals and reducing agents like dithiothreitol (DTT). The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathways .

Major Products Formed: The major products formed from the oxidation of cyclo(Met-Met) include sulfoxides and other oxidized derivatives. These products are of interest in studying the compound’s stability and reactivity under different environmental conditions .

Mechanism of Action

The exact mechanism of action of cyclo(Met-Met) is not fully understood. it is known to interact with various molecular targets and pathways. For instance, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and stabilize oxidized sulfur through the formation of two-centered three-electron bonds . This mechanism is significant in understanding its potential therapeutic effects and applications in oxidative stress-related conditions.

Comparison with Similar Compounds

Cyclo(Met-Met) is part of a broader class of cyclic dipeptides, including cyclo(Pro-Pro), cyclo(His-His), and cyclo(His-Met) . Compared to these compounds, cyclo(Met-Met) exhibits unique properties due to the presence of methionine residues, which contribute to its antioxidant activity and stability. The structural rigidity and lipophilicity of cyclo(Met-Met) also distinguish it from other cyclic dipeptides, making it a valuable compound for various research applications .

Conclusion

Cyclo(Met-Met) is a versatile cyclic dipeptide with significant potential in scientific research and industrial applications. Its unique properties, including antioxidant activity and stability, make it a valuable compound for studying peptide chemistry, protein interactions, and potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and explore its potential in various fields.

Properties

Molecular Formula

C10H18N2O2S2

Molecular Weight

262.4 g/mol

IUPAC Name

(3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1

InChI Key

JLEKFIZGPDWATR-HTQZYQBOSA-N

Isomeric SMILES

CCSC[C@@H]1C(=O)N[C@@H](C(=O)N1)CSCC

Canonical SMILES

CCSCC1C(=O)NC(C(=O)N1)CSCC

Origin of Product

United States

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